molecular formula C22H22N2O4 B4198941 2-cyclohexyl-N-(4-hydroxy-2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide

2-cyclohexyl-N-(4-hydroxy-2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide

Cat. No. B4198941
M. Wt: 378.4 g/mol
InChI Key: INGQELFPEJGIPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclohexyl-N-(4-hydroxy-2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical and clinical studies. CPI-613 is a small molecule that targets the metabolic pathways of cancer cells, leading to their destruction.

Mechanism of Action

2-cyclohexyl-N-(4-hydroxy-2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide targets the mitochondrial tricarboxylic acid (TCA) cycle, which is responsible for generating energy in cells. Cancer cells rely heavily on the TCA cycle for their energy needs, and this compound disrupts this cycle, leading to the accumulation of toxic metabolites and ultimately, cell death. This compound also targets the pentose phosphate pathway, which is another metabolic pathway that is upregulated in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. It also inhibits the migration and invasion of cancer cells, which are important steps in cancer metastasis. This compound has been shown to reduce tumor growth in animal models of cancer, and it has also been well-tolerated in clinical trials.

Advantages and Limitations for Lab Experiments

One advantage of 2-cyclohexyl-N-(4-hydroxy-2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide is its specificity for cancer cells, which reduces the risk of toxicity to normal cells. Another advantage is its ability to enhance the efficacy of other anticancer drugs. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in clinical settings.

Future Directions

There are several future directions for research on 2-cyclohexyl-N-(4-hydroxy-2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide. One area of interest is the development of more efficient synthesis methods to increase the yield and reduce the cost of production. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to this compound. Additionally, there is potential for the development of combination therapies that include this compound and other anticancer drugs. Finally, further clinical trials are needed to fully evaluate the safety and efficacy of this compound in cancer treatment.
Conclusion:
In conclusion, this compound is a promising anticancer drug that targets the metabolic pathways of cancer cells. Its specificity for cancer cells and ability to enhance the efficacy of other anticancer drugs make it a valuable addition to cancer treatment. While there are some limitations to its use, further research is needed to fully evaluate its potential as a cancer therapy.

Scientific Research Applications

2-cyclohexyl-N-(4-hydroxy-2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied in preclinical and clinical studies for its anticancer properties. It has been shown to be effective against a wide range of cancer types, including pancreatic, lung, breast, and ovarian cancers. This compound has also been shown to enhance the efficacy of other anticancer drugs, such as gemcitabine and cisplatin.

properties

IUPAC Name

2-cyclohexyl-N-(4-hydroxy-2-methylphenyl)-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-13-11-16(25)8-10-19(13)23-20(26)14-7-9-17-18(12-14)22(28)24(21(17)27)15-5-3-2-4-6-15/h7-12,15,25H,2-6H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGQELFPEJGIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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